molecular formula C7H12O5 B085820 (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 13407-60-8

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

Cat. No.: B085820
CAS No.: 13407-60-8
M. Wt: 176.17 g/mol
InChI Key: LYLSUYCOHWVOFS-OVHBTUCOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol can be synthesized through several methods. One common method involves the reaction of methyl 6-O-tosyl-α-D-glucopyranoside with sodium hydroxide in ethanol at 60°C for 2 hours . Another method includes the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,6-anhydro-α-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. It can act as a substrate or inhibitor, depending on the context. The compound’s structural similarity to glucose allows it to bind to enzyme active sites, thereby influencing enzymatic activity and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[321]octane-4,8-diol is unique due to its anhydro bridge, which imparts specific chemical and physical properties

Properties

CAS No.

13407-60-8

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

InChI

InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1

InChI Key

LYLSUYCOHWVOFS-OVHBTUCOSA-N

SMILES

COC1C(C2C(C(O1)CO2)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O

Canonical SMILES

COC1C(C2C(C(O1)CO2)O)O

Origin of Product

United States

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